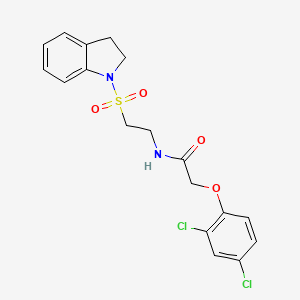

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide

Description

2-(2,4-Dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide is a synthetic derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known auxin herbicide and anti-inflammatory precursor. The compound features a 2,4-dichlorophenoxy group linked to an acetamide scaffold, with a sulfonylated indoline moiety attached via an ethyl chain. This structural design integrates pharmacophores associated with cyclooxygenase-2 (COX-2) inhibition and enzyme-targeted binding .

Properties

IUPAC Name |

2-(2,4-dichlorophenoxy)-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18Cl2N2O4S/c19-14-5-6-17(15(20)11-14)26-12-18(23)21-8-10-27(24,25)22-9-7-13-3-1-2-4-16(13)22/h1-6,11H,7-10,12H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDNUGWBEVWFNPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18Cl2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by chlorinating phenoxyacetic acid using chlorine gas in the presence of a catalyst.

Formation of 2-(2,4-dichlorophenoxy)acetyl chloride: The acid is then converted to its corresponding acyl chloride using thionyl chloride.

Synthesis of N-(2-(indolin-1-ylsulfonyl)ethyl)amine: This intermediate is prepared by reacting indoline with ethyl sulfonyl chloride under basic conditions.

Coupling Reaction: Finally, the acyl chloride is reacted with the amine intermediate to form this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Sodium hydroxide, potassium tert-butoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Sulfides.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities, including:

Anticancer Activity

Preliminary studies have shown that 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide can inhibit the proliferation of cancer cell lines.

- Case Study Findings :

Anti-inflammatory Effects

The compound may modulate inflammatory pathways, potentially reducing cytokine production in activated immune cells.

- Study Insights :

Pharmacological Studies

A variety of studies have been conducted to assess the biological activity of this compound:

| Study Type | Findings |

|---|---|

| In vitro Cytotoxicity Assay | Significant cytotoxic effects against MCF-7 and A549 cell lines with low micromolar IC50 values. |

| Anti-inflammatory Activity | Inhibition of TNF-alpha and IL-6 production in LPS-stimulated macrophages. |

| Animal Model Studies | Reduced tumor growth in xenograft models when treated with the compound compared to controls. |

Mechanism of Action

The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Pharmacological Overview

The compound’s activity is influenced by substituents on the acetamide nitrogen and phenoxy groups. Below is a comparative analysis with key analogs:

Table 1: Comparative Analysis of Structural Analogs

*Hypothetical data inferred from structural analogs.

Key Findings and Mechanistic Insights

COX-2 Inhibition :

- The target compound’s analogs (e.g., ’s hybrid) exhibit superior COX-2 binding compared to 2,4-D, which lacks the acetamide extension. The hybrid compound shows an IC₅₀ of 116.73 mmol/kg, outperforming Diclofenac in anti-inflammatory assays .

- The indolin-1-ylsulfonyl group in the target compound may enhance hydrophobic interactions with COX-2’s active site, similar to thiourea and pyrimidine motifs in other derivatives .

Caspase Modulation :

- DICA demonstrates caspase-7 binding akin to rutin, suggesting that sulfhydryl or sulfonamide groups redirect activity toward apoptosis pathways . This highlights the substituent-dependent shift in biological targets.

Physicochemical Properties :

- LogP values (e.g., 4.486 for Compound 4130-2102) indicate moderate lipophilicity, favoring membrane permeability. The target compound’s indole sulfonyl group may further optimize bioavailability compared to simpler alkylamide analogs .

Structural Activity Relationships (SAR): Phenoxy Group: Essential for COX-2 binding; 2,4-dichloro substitution enhances steric and electronic complementarity . Acetamide Substituents:

Biological Activity

The compound 2-(2,4-dichlorophenoxy)-N-(2-(indolin-1-ylsulfonyl)ethyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesis, and research findings, supported by data tables and case studies.

Chemical Structure and Synthesis

The compound's structure features a dichlorophenoxy group linked to an indoline moiety via a sulfonamide functional group. This unique configuration is believed to contribute to its biological properties.

Synthesis Methods

The synthesis typically involves the reaction of 2,4-dichlorophenol with acetic anhydride, followed by the introduction of the indoline sulfonamide through nucleophilic substitution. The overall reaction can be summarized as follows:

- Formation of the dichlorophenoxyacetate :

- Reacting 2,4-dichlorophenol with acetic anhydride.

- Nucleophilic substitution :

- Introducing indoline via sulfonamide formation.

Biological Activity

The biological activity of this compound has been investigated in several studies, highlighting its potential as an anti-inflammatory and anticancer agent.

Anti-inflammatory Activity

Recent research indicates that derivatives of 2-(2,4-dichlorophenoxy)acetic acid exhibit significant anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. A study demonstrated that compounds similar to this compound showed promise in reducing inflammation in vitro and in vivo models .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Research indicates that it may induce apoptosis in cancer cell lines through various mechanisms, including the modulation of signaling pathways associated with cell survival and proliferation.

The proposed mechanism involves interaction with specific molecular targets:

- Binding to COX-2 : The compound forms hydrogen bonds with active site residues in COX-2, inhibiting its activity.

- Induction of Apoptosis : It may activate caspases and other apoptotic pathways in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Findings | Reference |

|---|---|---|

| Anti-inflammatory | Selective COX-2 inhibition | |

| Anticancer | Induces apoptosis in various cancer cell lines | |

| Receptor Binding | High affinity for σ1 receptors |

Example Case Study

A notable study focused on the compound's effect on inflammatory pain models. Administered intrathecally, it significantly reduced formalin-induced nociception in rats, suggesting its potential use in pain management .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.